REACTION_CXSMILES
|
[CH:1]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][N:2]=1.I[C:15]1[CH:24]=[CH:23][CH:22]=[CH:21][C:16]=1[C:17]([O:19][CH3:20])=[O:18].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.[Cu]>[CH:1]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[N:6]([C:15]3[CH:24]=[CH:23][CH:22]=[CH:21][C:16]=3[C:17]([O:19][CH3:20])=[O:18])[C:5]=2[CH:4]=[CH:3][N:2]=1 |f:2.3.4|
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Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
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C1=NC=CC=2NC=3C=CC=CC3C21
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)OC)C=CC=C1
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Name
|
|
Quantity
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34.6 g
|
Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
glass
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Quantity
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100 g
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
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copper
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Quantity
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6.4 g
|
Type
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catalyst
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Smiles
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[Cu]
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Type
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CUSTOM
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Details
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is stirred at 130° C. for 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the mixture is filtered through a short Celite bed
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Type
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WASH
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Details
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the bed is rinsed with DMF
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Type
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CUSTOM
|
Details
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the latter is removed in vacuo
|
Type
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DISSOLUTION
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Details
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The residue is dissolved in 500 ml of dichloromethane
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Type
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WASH
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Details
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the solution is washed three times with 200 ml of 0.5 N sodium hydroxide solution each time
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
|
Type
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CUSTOM
|
Details
|
After removal of the dichloromethane in vacuo
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Type
|
CUSTOM
|
Details
|
the residue is recrystallised once from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (p=0.1 mbar, T=60° C.)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C1=NC=CC=2N(C=3C=CC=CC3C21)C2=C(C(=O)OC)C=CC=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |